

LP-6 chemical structure and properties

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Compound of Interest

Compound Name: LP-6

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An In-depth Technical Guide to 6-Diazo-5-oxo-L-norleucine (DON)

This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols for 6-Diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist with significant applications in cancer research and drug development.

Chemical Structure and Properties

6-Diazo-5-oxo-L-norleucine (DON) is a non-proteinogenic amino acid originally isolated from *Streptomyces*.^[1] Its structure is analogous to L-glutamine, which is key to its biological activity.

Chemical Structure:

- IUPAC Name: (5S)-5-Amino-1-diazonio-6-hydroxy-6-oxohex-1-en-2-olate^[1]
- Molecular Formula: C₆H₉N₃O₃^[1]
- SMILES: O=C(CC--INVALID-LINK--C(O)=O)\C=[N+]=[N-]^[1]
- InChI Key: YCWQAMGASJSUIP-YFKPBYRVSA-N^[1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of DON.

Property	Value	Reference(s)
Molecular Weight	171.15 g/mol	[1][2]
Appearance	Yellowish crystalline powder	[1][3]
Melting Point	~145 °C (decomposes)	[3]
Solubility	Water: 12.5 mg/mL DMSO: 7 mg/mL	[2][4]
Specific Rotation	$[\alpha]^{26}_D +21^\circ$ (c = 5.4% in H ₂ O)	[1]
UV Absorption Maxima	274 nm and 244 nm (in phosphate buffer, pH 7)	[1]

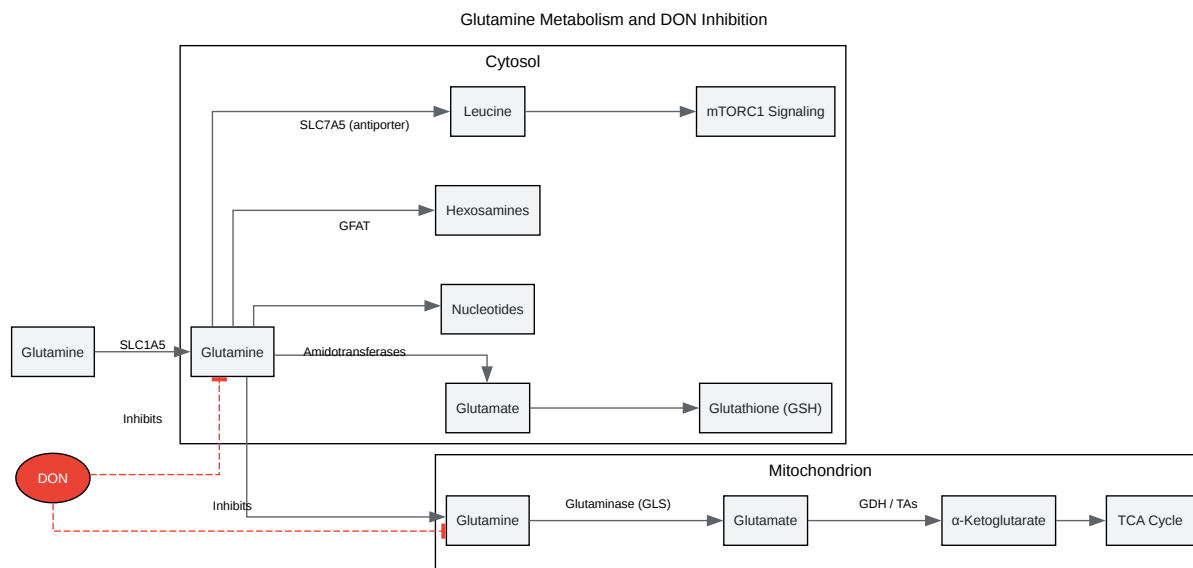
Mechanism of Action and Signaling Pathways

DON's primary mechanism of action is as a broad-spectrum glutamine antagonist.[5] Due to its structural similarity to glutamine, DON can bind to the active sites of various glutamine-utilizing enzymes, leading to their irreversible inhibition through alkylation by its reactive diazo group.[1] [6] This inhibition disrupts numerous metabolic pathways critical for cancer cell proliferation and survival.[7]

Key Inhibited Pathways:

- **De Novo Nucleotide Synthesis:** DON inhibits several enzymes involved in the synthesis of purines and pyrimidines, which are essential for DNA and RNA replication.[6]
- **Hexosamine Biosynthesis Pathway (HBP):** By inhibiting glutamine:fructose-6-phosphate amidotransferase (GFAT), DON disrupts the HBP, which is crucial for protein glycosylation and signaling.[8]
- **Glutaminolysis:** DON inhibits glutaminase (GLS), the enzyme that converts glutamine to glutamate.[2][9] This blocks the entry of glutamine-derived carbon into the TCA cycle, impacting cellular energy production and redox balance.[10]

The following diagram illustrates the central role of glutamine in cancer cell metabolism and the key points of inhibition by DON.



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Caption: Glutamine metabolism pathways and points of inhibition by DON.

Experimental Protocols

This section provides detailed methodologies for key experiments involving DON.

In Vitro Cell Proliferation Assay

This protocol outlines a common method to assess the cytotoxic effects of DON on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., Hs578T)[8]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- DON stock solution (e.g., 10 mM in sterile water or DMSO)[2][11]
- 96-well cell culture plates

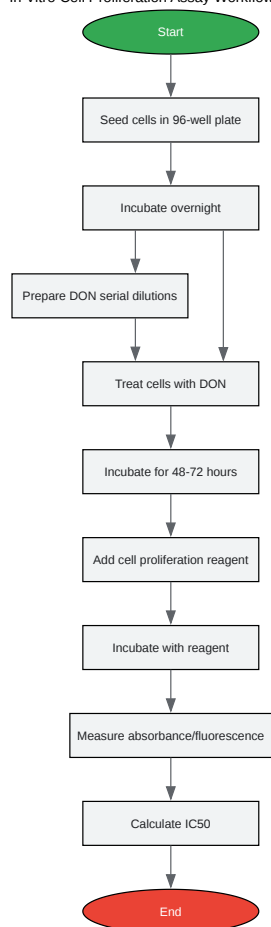
- Cell proliferation reagent (e.g., CyQUANT®, MTT, or WST-1)
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
- DON Treatment: Prepare serial dilutions of DON in complete medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 μ L of the DON dilutions. Include wells with medium only (blank) and medium with vehicle (control).
- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[\[8\]](#)
- Cell Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
- Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Data Analysis: Subtract the blank reading from all measurements. Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value using non-linear regression analysis.

The following diagram illustrates the workflow for the in vitro cell proliferation assay.

In Vitro Cell Proliferation Assay Workflow



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